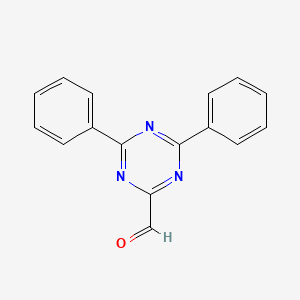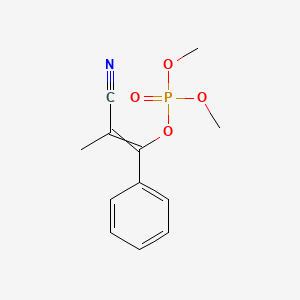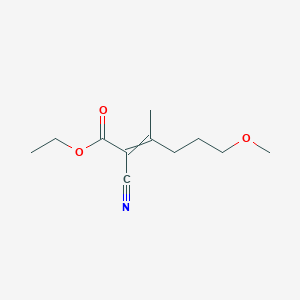![molecular formula C20H19NS2 B14359377 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine CAS No. 91021-76-0](/img/structure/B14359377.png)
1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pyrrolizine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine typically involves the reaction of pyrrolizine derivatives with phenylsulfanyl reagents. Common synthetic routes include:
Nucleophilic Substitution: This method involves the substitution of a leaving group in the pyrrolizine ring with a phenylsulfanyl group under basic conditions.
Reductive Amination: This approach involves the reduction of an imine intermediate formed from the reaction of a pyrrolizine derivative with a phenylsulfanyl aldehyde.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding the corresponding pyrrolizine derivative.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolizine derivatives.
Substitution: Various substituted pyrrolizine compounds.
科学的研究の応用
1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Phenylsulfanyl Group Compounds: Compounds containing the phenylsulfanyl group, such as phenylsulfanyl benzene derivatives.
Pyrrolizine Derivatives: Other pyrrolizine-based compounds with different substituents.
Uniqueness: 1-(Phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine is unique due to the presence of two phenylsulfanyl groups, which impart distinct chemical and biological properties
特性
CAS番号 |
91021-76-0 |
|---|---|
分子式 |
C20H19NS2 |
分子量 |
337.5 g/mol |
IUPAC名 |
1-phenylsulfanyl-7-(phenylsulfanylmethyl)-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C20H19NS2/c1-3-7-17(8-4-1)22-15-16-11-13-21-14-12-19(20(16)21)23-18-9-5-2-6-10-18/h1-11,13,19H,12,14-15H2 |
InChIキー |
ROIVVSMVOIEJRQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C=CC(=C2C1SC3=CC=CC=C3)CSC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
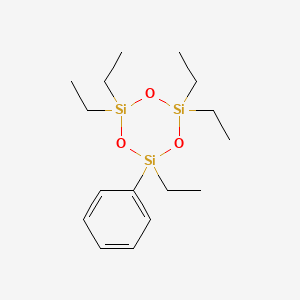
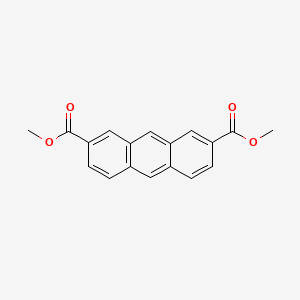
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
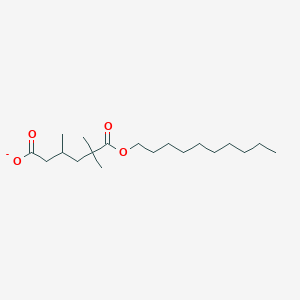
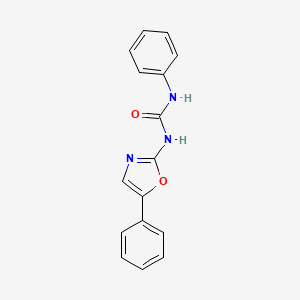

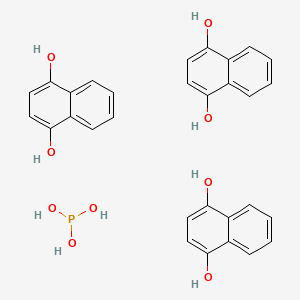

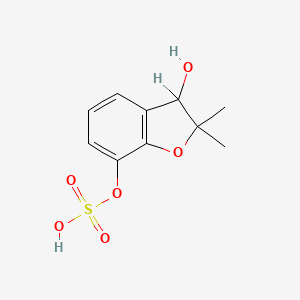
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
